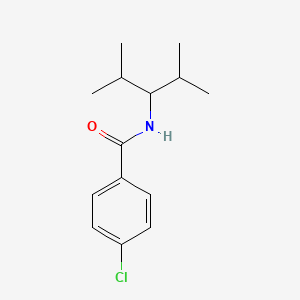![molecular formula C15H20N2O2S B5850560 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)
1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a critical component of the innate immune system, and its activation leads to the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. TLR4 signaling is implicated in the pathogenesis of various inflammatory diseases, including sepsis, arthritis, and inflammatory bowel disease. TAK-242 has been demonstrated to inhibit TLR4 signaling and reduce inflammation in preclinical models, making it a promising therapeutic target for these diseases.
作用机制
TAK-242 is a selective inhibitor of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a transmembrane receptor that recognizes various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon ligand binding, 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole recruits adaptor proteins, leading to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. TAK-242 inhibits 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling by binding to an intracellular domain of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole and preventing the recruitment of adaptor proteins.
Biochemical and physiological effects:
TAK-242 has been shown to reduce inflammation in various preclinical models of inflammatory diseases. In addition to its anti-inflammatory effects, TAK-242 has also been shown to have other biochemical and physiological effects. For example, TAK-242 has been shown to reduce oxidative stress and improve mitochondrial function in a mouse model of sepsis. TAK-242 has also been shown to reduce the expression of matrix metalloproteinases (MMPs) and improve cartilage integrity in a rat model of arthritis.
实验室实验的优点和局限性
One advantage of using TAK-242 in lab experiments is its specificity for 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. TAK-242 does not affect other TLRs or other signaling pathways, making it a useful tool for studying the role of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole in various biological processes. However, one limitation of using TAK-242 is its potential off-target effects. TAK-242 has been shown to inhibit other proteins, such as the inflammasome, at high concentrations, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for the development of TAK-242 as a therapeutic agent. One direction is the development of TAK-242 analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of TAK-242 in combination with other anti-inflammatory agents, such as glucocorticoids or nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the role of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling in various diseases, such as cancer and neurodegenerative diseases, is an area of active research and may provide new opportunities for the development of TAK-242 as a therapeutic agent.
合成方法
TAK-242 was first synthesized in 2006 by a team of researchers at Takeda Pharmaceutical Company Limited. The synthesis of TAK-242 involves a series of chemical reactions, starting with the reaction of 4-tert-butylbenzene with chlorosulfonic acid to form 4-tert-butylbenzenesulfonyl chloride. This intermediate is then reacted with 3,5-dimethylpyrazole to form TAK-242.
科学研究应用
TAK-242 has been extensively studied in preclinical models of various inflammatory diseases. In a mouse model of sepsis, TAK-242 was shown to improve survival and reduce inflammation by inhibiting 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. In a rat model of arthritis, TAK-242 was shown to reduce joint inflammation and cartilage damage. In a mouse model of inflammatory bowel disease, TAK-242 was shown to reduce inflammation and improve intestinal barrier function. These preclinical studies suggest that TAK-242 may have therapeutic potential for a wide range of inflammatory diseases.
属性
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11-10-12(2)17(16-11)20(18,19)14-8-6-13(7-9-14)15(3,4)5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOBHRVPMMPJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5850492.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5850512.png)
![N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5850516.png)
![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5850524.png)
![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)


![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)


![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)
